REACTION_CXSMILES
|
[C:1]([N:8]1[CH2:11][C:10](=O)[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[CH2:13]([CH2:15][NH2:16])[OH:14]>>[C:1]([N:8]1[CH2:11][CH:10]([NH:16][CH2:15][CH2:13][OH:14])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]
|
Name
|
|
Quantity
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1 g
|
Type
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reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1CC(C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC(C)(C)C)N1CC(C1)NCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.46 mmol | |
AMOUNT: MASS | 0.75 g | |
YIELD: PERCENTYIELD | 62.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |